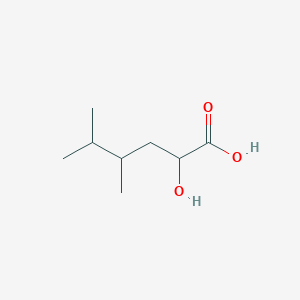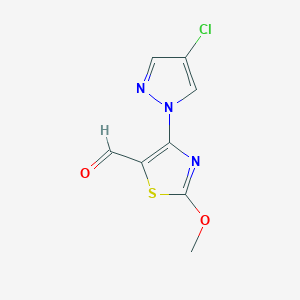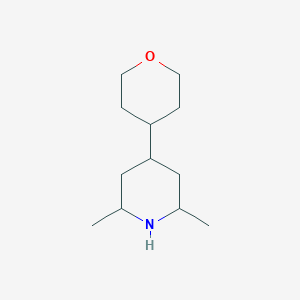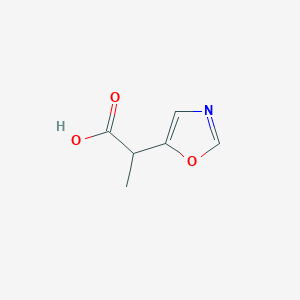
2-Hydroxy-4,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a carboxylic acid with a hydroxyl group and two methyl groups attached to the hexanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,5-dimethylhexanoic acid can be achieved through several methods. One notable method involves the use of Evans’ asymmetric alkylation and anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester . The process begins with the synthesis of ®-2,3-dimethylbutanoic acid, followed by a series of reactions including the treatment with n-butyl lithium, acylation with isovaleryl chloride, and methylation with iodomethane . The final product is obtained through recrystallization and cleavage of the chiral auxiliary using alkaline hydrogen peroxide in aqueous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-keto-4,5-dimethylhexanoic acid.
Reduction: Formation of 2-hydroxy-4,5-dimethylhexanol.
Substitution: Formation of 2-chloro-4,5-dimethylhexanoic acid or 2-bromo-4,5-dimethylhexanoic acid.
Scientific Research Applications
2-Hydroxy-4,5-dimethylhexanoic acid has several applications in scientific research:
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its cytoprotective activity against HIV-1, it may interact with viral proteins or host cell receptors to inhibit viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylhexanoic acid
- 2-Hydroxy-5-methylhexanoic acid
- 4-Hydroxy-4-methylhexanoic acid
Uniqueness
2-Hydroxy-4,5-dimethylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxy-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-5(2)6(3)4-7(9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
XUJKDFLTGGYAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13286834.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13286835.png)


![2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane](/img/structure/B13286842.png)

![4-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13286867.png)

![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13286870.png)
![N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B13286872.png)
![N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine](/img/structure/B13286897.png)


![(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13286910.png)
